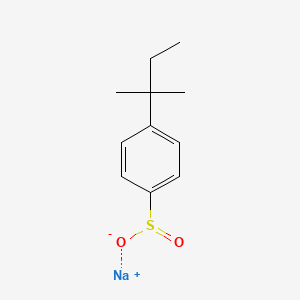![molecular formula C9H5ClN4 B15260914 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene](/img/structure/B15260914.png)
12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Chloro-2,3,10,11-tetraazatricyclo[6410,4,13]trideca-1,4(13),5,7,9,11-hexaene is a complex organic compound with a molecular formula of C₉H₅ClN₄ This compound is notable for its unique tricyclic structure, which includes multiple nitrogen atoms and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorine substituent. Common reagents used in these reactions include chlorinating agents and nitrogen-containing precursors. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the nitrogen atoms or the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.
Scientific Research Applications
12-Chloro-2,3,10,11-tetraazatricyclo[641
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,10,12-tetraazatricyclo[7.3.1.0?, ideca-1(12),5(13),6,8-tetraene-4,11-dione: This compound has a similar tricyclic structure but differs in the arrangement of nitrogen atoms and the presence of additional functional groups.
10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0 trideca-1(13),3,5,7,9,11-hexaene-5-carbonitrile: Another related compound with a different substitution pattern and additional functional groups.
Uniqueness
12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene is unique due to its specific arrangement of nitrogen atoms and the presence of a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C9H5ClN4 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
12-chloro-2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C9H5ClN4/c10-9-8-7-5(4-11-14-9)2-1-3-6(7)12-13-8/h1-4H,(H,12,13) |
InChI Key |
WZCHJZMLOWNEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NN=C3C(=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


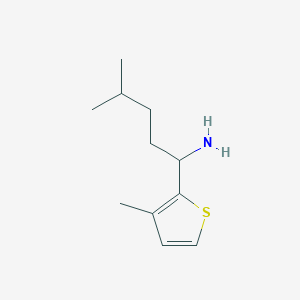
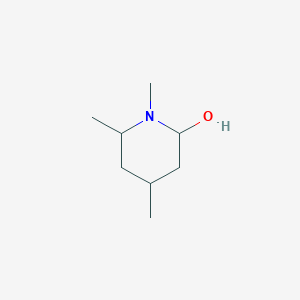
![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid](/img/structure/B15260838.png)
![4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine](/img/structure/B15260842.png)

![2-[4-(Bromodifluoromethyl)phenyl]thiophene](/img/structure/B15260854.png)


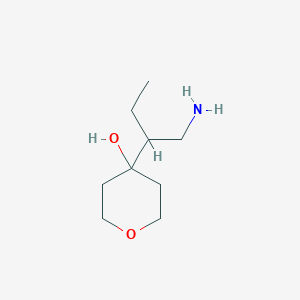
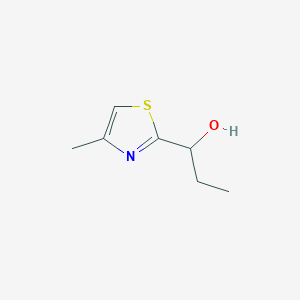
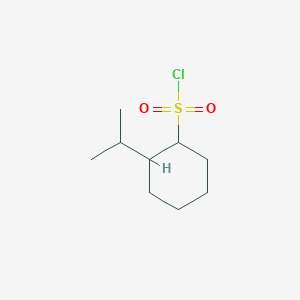
![Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260904.png)

